molecular formula C27H17Cl2N3 B14803693 N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine

N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine

Cat. No.: B14803693
M. Wt: 454.3 g/mol
InChI Key: VXBTUAKVXPDDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine typically involves the reaction of benzene-1,3-diamine with formic acid in the presence of ZnCl₂ or HCl as a catalyst . . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives .

Comparison with Similar Compounds

N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine can be compared with other similar compounds such as N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine, N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine, and N,N’-bis(3-chlorobenzylidene)-3,6-acridinediamine . These compounds share a similar acridine-3,6-diamine structural component but differ in the position and type of substituents on the aromatic rings. The unique combination of substituents in N,N’-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine contributes to its specific chemical and biological properties, making it distinct from its analogues.

Properties

Molecular Formula

C27H17Cl2N3

Molecular Weight

454.3 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[6-[(2-chlorophenyl)methylideneamino]acridin-3-yl]methanimine

InChI

InChI=1S/C27H17Cl2N3/c28-24-7-3-1-5-20(24)16-30-22-11-9-18-13-19-10-12-23(15-27(19)32-26(18)14-22)31-17-21-6-2-4-8-25(21)29/h1-17H

InChI Key

VXBTUAKVXPDDOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=CC=C5Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.